molecular formula C18H20N2O3S B2991646 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1219914-29-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2991646
CAS No.: 1219914-29-0
M. Wt: 344.43
InChI Key: XRXMQAFZHIJEIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of piperazine with other organic moieties . For instance, the synthesis of a related compound, 1-(4-Chlorophenyl)cyclopropylmethanone, was achieved by the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antipsychotic Agent Synthesis and Receptor Affinity

Researchers have synthesized and investigated a series of (piperazin-1-yl-phenyl)-arylsulfonamides, including compounds similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone," for their high affinities towards 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit potential as atypical antipsychotic agents due to their selective receptor activity and considerable antagonistic activity in receptor functional assays (Park et al., 2010).

Anticancer and Antituberculosis Activity

A study on derivates of "this compound" revealed significant anticancer and antituberculosis activities. These compounds were synthesized and screened against human breast cancer cell lines and Mycobacterium tuberculosis, demonstrating their potential therapeutic applications (Mallikarjuna et al., 2014).

Antiestrogenic Activity

The antiestrogenic activity of dihydronaphthalene compounds, structurally related to "this compound," has been explored. These compounds have demonstrated potent antiestrogenic effects in animal models, indicating their potential for therapeutic use in estrogen receptor-positive cancers (Jones et al., 1979).

Serotonin Receptor Ligands

Research into 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, has shown high binding affinities for the 5-HT(6) serotonin receptor. These findings support the potential of these compounds in developing treatments for disorders associated with serotonin receptor dysfunctions (Park et al., 2011).

Oxytocin Receptor Antagonism

A detailed method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the advanced analytical techniques used to study the pharmacokinetics and dynamics of similar compounds (Kline et al., 1999).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, such as its effects on various cellular transporters . Additionally, further studies could explore its synthesis and structural properties, as well as potential applications in the development of new pharmaceuticals or therapeutic agents.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMQAFZHIJEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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